

Technical Guide: PK44 Phosphate

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Compound of Interest

Compound Name: PK44 phosphate

Cat. No.: B15574209

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Document ID: TG-PK44-20251203 Version: 1.0 Audience: Researchers, scientists, and drug development professionals.

Executive Summary

PK44 phosphate is a potent and selective small molecule inhibitor of dipeptidyl peptidase IV (DPP-IV), a well-validated therapeutic target for the management of type 2 diabetes.^{[1][2][3][4]} With a nanomolar inhibitory concentration, **PK44 phosphate** demonstrates high selectivity against related proteases, a critical attribute for minimizing off-target effects. Preclinical data indicates that the compound improves glucose tolerance in vivo.^{[1][2][4][5]} This document provides a comprehensive overview of the technical data available for **PK44 phosphate**, generalized experimental protocols relevant to its characterization, and a depiction of its mechanism of action.

Chemical and Biological Properties

- Compound Name: **PK44 phosphate**
- Chemical Name: (3R)-3-Amino-4-(6,7-difluoro-1H-indazol-3-yl)-1-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-1-butanone phosphate^[1]
- CAS Number: 1017682-66-4^{[1][6]}
- Molecular Formula: C₁₇H₁₆F₅N₇O·H₃PO₄^{[2][6]}
- Molecular Weight: 527.34 g/mol ^{[2][6]}

- Mechanism of Action: **PK44 phosphate** is an inhibitor of the serine exopeptidase Dipeptidyl Peptidase IV (DPP-IV), also known as CD26.[1][6] DPP-IV is the enzyme responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP).[7][8] By inhibiting DPP-IV, **PK44 phosphate** prolongs the activity of these endogenous hormones.[8]

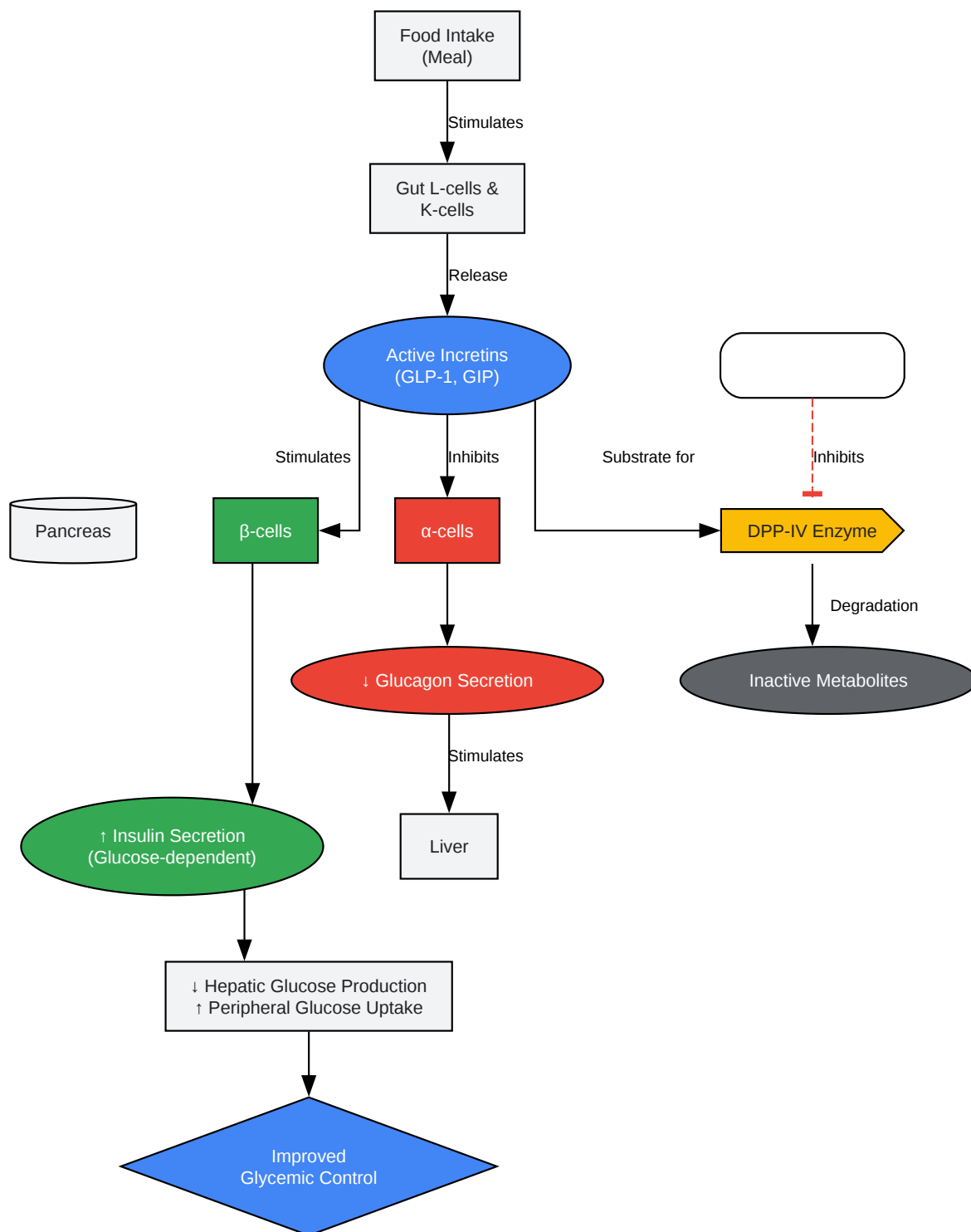
Quantitative Data

The in vitro potency and selectivity of **PK44 phosphate** have been characterized, with the primary data originating from a presentation by Tozer et al. in 2010.[2][5]

Parameter	Target	Value	Species	Notes
IC ₅₀	Dipeptidyl Peptidase IV (DPP-IV)	15.8 nM	Not Specified	Potent inhibitory activity.[1][2][3][4]
Selectivity	DPP-8	>1000-fold vs DPP-IV	Not Specified	High selectivity against related protease.[1][2][4]
Selectivity	DPP-9	>1000-fold vs DPP-IV	Not Specified	High selectivity against related protease.[1][2][4]

Signaling Pathway and Mechanism of Action

Inhibition of DPP-IV by **PK44 phosphate** prevents the breakdown of incretin hormones GLP-1 and GIP, which are released by the gut following a meal. The resulting increase in active GLP-1 and GIP levels potentiates glucose-dependent insulin secretion from pancreatic β -cells and suppresses glucagon release from pancreatic α -cells. This dual action leads to improved glycemic control.



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Caption: Mechanism of action for **PK44 phosphate** via DPP-IV inhibition.

Experimental Protocols

While the specific, detailed experimental protocols used to characterize **PK44 phosphate** are not publicly available, this section provides representative methodologies for the key assays used to evaluate DPP-IV inhibitors.

In Vitro DPP-IV Inhibition Assay (Fluorescence-Based)

This protocol describes a common method for determining the IC₅₀ value of a test compound against recombinant DPP-IV enzyme.

Objective: To quantify the concentration-dependent inhibition of DPP-IV activity by a test compound.

Materials:

- Recombinant Human DPP-IV Enzyme
- DPP-IV Assay Buffer (e.g., Tris-HCl, pH 8.0)[9]
- DPP-IV Substrate: H-Gly-Pro-AMC (Aminomethylcoumarin)[9][10]
- Test Compound (**PK44 Phosphate**)
- Reference Inhibitor (e.g., Sitagliptin)
- Dimethyl Sulfoxide (DMSO)
- 96-well black microplate
- Microplate reader capable of fluorescence measurement (Excitation: 350-360 nm, Emission: 450-465 nm)[9][10]

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a serial dilution series in DMSO to achieve the desired final assay concentrations.

- Dilute the recombinant DPP-IV enzyme to a working concentration in pre-warmed assay buffer.
- Dilute the H-Gly-Pro-AMC substrate to a working concentration in assay buffer.
- Assay Setup (in triplicate):
 - Test Wells: Add 10 μ L of diluted test compound solution.
 - Positive Control Wells: Add 10 μ L of a known DPP-IV inhibitor.
 - Negative Control (100% Activity) Wells: Add 10 μ L of DMSO.
 - Blank (No Enzyme) Wells: Add 10 μ L of DMSO.
- Enzyme Addition: Add 30 μ L of diluted DPP-IV enzyme solution to all wells except the blank wells. Add 30 μ L of assay buffer to the blank wells.
- Pre-incubation: Mix gently and incubate the plate at 37°C for 10-30 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Add 50 μ L of the diluted substrate solution to all wells to start the reaction.
[\[9\]](#)
- Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.[\[9\]](#)[\[11\]](#)
- Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the specified wavelengths.
- Data Analysis:
 - Subtract the average fluorescence of the blank wells from all other measurements.
 - Calculate the percent inhibition for each concentration of the test compound relative to the negative control (100% activity).
 - Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀

value.

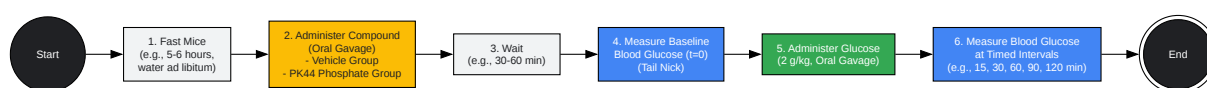
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol describes a standard procedure to assess the effect of a compound on glucose tolerance in a mouse model.[1][6] **PK44 phosphate** was shown to improve glucose tolerance in this type of assay.[1][2][4]

Objective: To evaluate the effect of **PK44 phosphate** on the ability of mice to clear an oral glucose load.

Materials:

- Test animals (e.g., C57BL/6 mice)
- **PK44 Phosphate** formulation for oral administration
- Vehicle control
- D-Glucose solution (e.g., 20% in sterile water)[6]
- Glucometer and test strips
- Oral gavage needles
- Blood collection supplies (e.g., lancets, microvettes)



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Caption: Typical experimental workflow for a mouse Oral Glucose Tolerance Test.

Procedure:

- **Acclimation & Fasting:** Acclimate animals to handling. Prior to the test, fast the mice for 5-6 hours with free access to water.[\[6\]](#)
- **Compound Administration:** Weigh the mice. Administer the test compound (**PK44 phosphate**) or vehicle control via oral gavage at the desired dose.
- **Absorption Period:** Allow a period for drug absorption, typically 30 to 60 minutes.
- **Baseline Glucose (t=0):** Take a baseline blood sample via a small tail nick and measure the blood glucose level using a glucometer.[\[6\]](#)
- **Glucose Challenge:** Administer a D-Glucose solution (e.g., 2 g/kg body weight) via oral gavage. Start a timer immediately.[\[6\]](#)
- **Blood Glucose Monitoring:** Collect blood samples and measure glucose levels at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[\[5\]](#)
- **Data Analysis:**
 - Plot the mean blood glucose concentration versus time for both the vehicle-treated and **PK44 phosphate**-treated groups.
 - Calculate the Area Under the Curve (AUC) for the glucose excursion for each animal.
 - Use an appropriate statistical test (e.g., t-test or ANOVA) to compare the AUCs between the treatment and vehicle groups. A significant reduction in AUC in the **PK44 phosphate** group indicates improved glucose tolerance.

Conclusion

PK44 phosphate is a potent and highly selective inhibitor of DPP-IV. Its biochemical profile and demonstrated in vivo activity in improving glucose tolerance suggest its potential as a research tool for studying the incretin system and as a lead compound for the development of therapeutics for type 2 diabetes. Further studies would be required to fully characterize its pharmacokinetic, pharmacodynamic, and safety profiles.

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